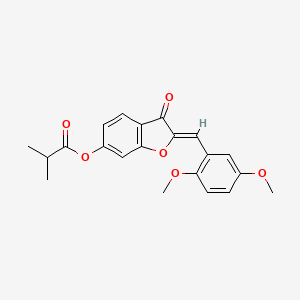

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Description

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic aurone derivative characterized by a benzofuran scaffold with a 2,5-dimethoxy-substituted benzylidene group at the C2 position and an isobutyrate ester at the C6 position. Aurones, a subclass of flavonoids, are known for their α,β-unsaturated ketone system, which enables interactions with biological targets such as tubulin and enzymes involved in oxidative stress . This compound’s structural features—specifically the electron-donating methoxy groups and the isobutyrate moiety—are hypothesized to enhance its pharmacokinetic properties, including solubility and metabolic stability, compared to simpler aurones.

Properties

IUPAC Name |

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-12(2)21(23)26-15-5-7-16-18(11-15)27-19(20(16)22)10-13-9-14(24-3)6-8-17(13)25-4/h5-12H,1-4H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDODOAFGLWHIX-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves a multi-step process:

Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core through cyclization reactions. This can be achieved using various methods, such as the Pechmann condensation or the Perkin reaction.

Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between 2,5-dimethoxybenzaldehyde and the benzofuran derivative. This step often requires the use of a base, such as sodium hydroxide or potassium carbonate, and is carried out under reflux conditions.

Esterification: The final step involves the esterification of the hydroxyl group on the benzofuran ring with isobutyric acid or its derivatives. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is performed under anhydrous conditions.

Industrial Production Methods

Industrial production of (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups, where they can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halides (e.g., HCl, HBr), amines (e.g., ammonia, primary amines), and other nucleophiles under appropriate conditions.

Major Products

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Benzyl derivatives.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They are studied for their ability to interact with specific biological targets, such as enzymes and receptors, which are involved in various diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can be contextualized by comparing it to structurally related compounds (Table 1). Key differences in substituents and their biological implications are discussed below.

Table 1: Structural and Functional Comparison with Analogous Compounds

Structural and Functional Analysis

Substituent Effects on Tubulin Binding

- The 2,5-dimethoxybenzylidene group in the target compound is analogous to the 3,4,5-trimethoxybenzylidene group in compound , which is critical for colchicine-site binding. However, the reduced methoxy substitution (2,5 vs. 3,4,5) may decrease tubulin affinity compared to bulkier analogs .

- The isobutyrate ester at C6 likely improves lipophilicity and metabolic stability compared to the methanesulfonate group in , which may enhance solubility but reduce membrane permeability.

Biological Activity Aurones like 5a (IC50 < 100 nM in PC-3 cells) highlight the importance of electron-withdrawing groups (e.g., cyanoethoxy) for potency . The target compound’s isobutyrate group, being less polar, may trade potency for better bioavailability. Unlike curcumin analogs (e.g., 3d), which exhibit antioxidant and enzyme-inhibitory properties , the target compound’s aurone scaffold suggests a stronger focus on microtubule disruption.

The target compound’s isobutyrate group may further mitigate toxicity compared to more reactive esters (e.g., methanesulfonate). Curcumin analogs are non-toxic to normal lung cells , suggesting that aurones with similar substituents (e.g., methoxy groups) may share this selectivity.

Key Research Findings

- Tubulin Targeting : Aurones with benzylidene substituents (e.g., 5a ) disrupt microtubule dynamics by binding to the colchicine site, a mechanism likely shared by the target compound .

- Substituent Optimization : Bulkier substituents (e.g., 3,4,5-trimethoxy in ) enhance tubulin binding but may reduce solubility, whereas smaller groups (e.g., 2,5-dimethoxy) balance affinity and pharmacokinetics.

- Ester Role : The isobutyrate group may confer metabolic stability over labile esters (e.g., methanesulfonate in ), though this requires empirical validation.

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is with a molecular weight of 397.4 g/mol. The compound features a benzofuran core, a benzylidene moiety, and an isobutyrate group, contributing to its unique chemical properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes by binding to their active sites or altering their conformations.

- Receptor Binding : Its structural features allow it to engage in π-π interactions with aromatic residues in proteins, potentially modulating receptor activity.

- Hydrogen Bonding : The isobutyrate group can form hydrogen bonds with amino acid side chains, influencing protein dynamics and function.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups may enhance the ability of (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate to scavenge free radicals and protect cells from oxidative stress.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Similar compounds have demonstrated the ability to inhibit the growth of bacteria and fungi.

Cytotoxicity Studies

In vitro studies have shown that (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity in vitro with an IC50 value indicating effective radical scavenging. |

| Study 2 | Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |

| Study 3 | Reported cytotoxic effects on A549 lung cancer cells with an IC50 value indicating potential for further development as an anticancer agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.